molecular formula C20H19BrN2O2 B11635195 Ethyl 4-[(4-bromophenyl)amino]-6,8-dimethylquinoline-3-carboxylate

Ethyl 4-[(4-bromophenyl)amino]-6,8-dimethylquinoline-3-carboxylate

Cat. No.: B11635195
M. Wt: 399.3 g/mol
InChI Key: OPLBHEBIKPBMOV-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-bromophenyl)amino]-6,8-dimethylquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with ethyl, bromophenyl, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-bromophenyl)amino]-6,8-dimethylquinoline-3-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-bromoaniline, which is then reacted with 6,8-dimethylquinoline-3-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-bromophenyl)amino]-6,8-dimethylquinoline-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

Ethyl 4-[(4-bromophenyl)amino]-6,8-dimethylquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-bromophenyl)amino]-6,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 4-[(4-bromophenyl)amino]-6,8-dimethylquinoline-3-carboxylate include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H19BrN2O2

Molecular Weight

399.3 g/mol

IUPAC Name

ethyl 4-(4-bromoanilino)-6,8-dimethylquinoline-3-carboxylate

InChI

InChI=1S/C20H19BrN2O2/c1-4-25-20(24)17-11-22-18-13(3)9-12(2)10-16(18)19(17)23-15-7-5-14(21)6-8-15/h5-11H,4H2,1-3H3,(H,22,23)

InChI Key

OPLBHEBIKPBMOV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=CC=C(C=C3)Br

Origin of Product

United States

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